
(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the amino and cyclopropylmethyl groups. Common synthetic routes may involve the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives.
Scientific Research Applications
(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-1-(®-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
- (S)-2-Amino-1-(®-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
- ®-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
Uniqueness
The uniqueness of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 1401668-80-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H23N3O
- Molecular Weight : 225.33 g/mol
- CAS Number : 1401668-80-1
Biological Activity Overview
The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its effects on phosphodiesterases (PDEs), particularly PDE4D, which play a crucial role in inflammatory responses and cognitive functions.
Pharmacological Targets
-
Phosphodiesterase Inhibition :
- The compound has shown significant selectivity towards PDE4D with an IC50 value of approximately 47 nM, indicating its potential as an anti-inflammatory agent .
- PDE inhibitors are known to enhance cAMP levels, leading to various downstream effects including anti-inflammatory responses and neuroprotective actions.
- Neuroprotective Effects :
- Antidepressant Activity :
The mechanisms through which this compound exerts its effects include:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the release of TNF-α and IL-1β, contributing to its anti-inflammatory properties .
- Modulation of cAMP Pathway : By inhibiting PDE4D, the compound increases intracellular cAMP levels, which is linked to enhanced memory consolidation and cognitive function .
Study 1: PDE4D Selectivity and Anti-inflammatory Effects
A study published in MDPI highlighted that derivatives similar to (S)-2-Amino-1-(...) exhibited potent anti-inflammatory activity by blocking pro-inflammatory cytokines in vitro. These compounds were able to reduce inflammation in models of lung tissue injury .
Study 2: Neuroprotective Effects in Ischemia Models
In a rat model of cerebral ischemia, the compound was shown to improve outcomes by restoring mitochondrial function and reducing reactive oxygen species (ROS) generation. This suggests a protective role against ischemic damage .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C12H23N3O |
Molecular Weight | 225.33 g/mol |
CAS Number | 1401668-80-1 |
IC50 (PDE4D) | 47 nM |
Neuroprotective Effects | Yes |
Antidepressant Activity | Yes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step strategies, including:
- Stepwise coupling : Cyclopropylmethylamine is reacted with a pyrrolidine derivative under reductive amination conditions (e.g., NaBH3CN in methanol) to form the bicyclic intermediate .
- Chiral resolution : Use of (S)-configured starting materials or chiral catalysts (e.g., L-proline derivatives) to ensure stereochemical fidelity .
- Solvent optimization : Polar aprotic solvents like dichloromethane or THF improve solubility, while controlled pH (6–8) minimizes side reactions .
- Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining tracks amine intermediates; HPLC confirms enantiomeric purity .
Key Optimization Parameters:
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies stereochemistry and functional groups. For example, pyrrolidine protons appear as multiplet signals at δ 1.5–3.0 ppm, while the cyclopropyl group shows distinct splitting (δ 0.5–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical: 315.46 g/mol; observed: 315.47 ± 0.02) .
- X-ray Crystallography : Resolves absolute configuration; key bond angles (e.g., N-C-C=O torsion: 120–125°) validate stereochemistry .
- Chiral HPLC : Uses columns like Chiralpak IA with hexane:isopropanol (80:20) to assess enantiomeric excess (>98% for pharmacologically active (S,S)-isomer) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and how does this guide experimental design?
Methodological Answer:
- Molecular Docking (e.g., AutoDock Vina) : Simulates binding to receptors (e.g., GPCRs). The pyrrolidine-cyclopropyl moiety shows high affinity for hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .
- Molecular Dynamics (MD) : Evaluates stability of ligand-receptor complexes. For example, RMSD < 2 Å over 100 ns simulations suggests stable binding .
- Validation : Cross-check computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (e.g., Kd ≈ 150 nM) .
Case Study : Discrepancies between predicted and observed IC50 values may arise from solvation effects; MD simulations incorporating explicit water molecules improve accuracy .
Q. How can researchers resolve contradictions between spectroscopic data and computational structural predictions?
Methodological Answer:
- Scenario : NMR suggests axial chirality, while DFT calculations predict equatorial preference.
- Resolution Steps :
- Variable Temperature NMR : Assesses conformational flexibility (e.g., coalescence temperature > 300 K indicates rigid structure) .
- DFT with Solvent Correction : Recalculate energy barriers using PCM (Polarizable Continuum Model) for solvent effects .
- Synchrotron XRD : High-resolution crystallography (e.g., 0.8 Å) resolves ambiguous electron density .
Example : A 2023 study resolved conflicting data for a pyrrolidine derivative by combining low-temperature XRD (-173°C) and MD simulations, confirming a 70:30 conformational equilibrium .
Q. What strategies ensure enantiomeric purity during large-scale synthesis, and how is this critical for pharmacological studies?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-proline derivatives to direct stereochemistry during cyclization .
- Dynamic Kinetic Resolution : Catalysts like Ru-BINAP shift equilibrium toward the desired enantiomer .
- Quality Control :
- Circular Dichroism (CD) : Verifies optical activity (e.g., λmax = 220 nm, Δε = +12.5) .
- Chiral SFC (Supercritical Fluid Chromatography) : Faster separation than HPLC; CO2/isopropanol gradients achieve baseline resolution .
Impact : Even 2% impurity in the (R,R)-isomer reduced target binding affinity by 50% in a 2024 kinase inhibition study .
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-2-3-11(15)8-14-7-10-4-5-10/h9-11,14H,2-8,13H2,1H3/t9-,11-/m0/s1 |
InChI Key |
CCOWFAPJOPUROR-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1CNCC2CC2)N |
Canonical SMILES |
CC(C(=O)N1CCCC1CNCC2CC2)N |
Origin of Product |
United States |
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